Gageomacrolactin 1
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1428653-21-7 |
|---|---|
Molecular Formula |
C24H34O6 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(1R,2E,4S,6E,8Z,12R,16E,18E,20R,22R,24S)-4,20,22-trihydroxy-12-methyl-11,25-dioxabicyclo[22.1.0]pentacosa-2,6,8,16,18-pentaen-10-one |
InChI |
InChI=1S/C24H34O6/c1-18-10-6-3-2-4-7-12-20(26)16-21(27)17-23-22(30-23)15-14-19(25)11-8-5-9-13-24(28)29-18/h2,4-5,7-9,12-15,18-23,25-27H,3,6,10-11,16-17H2,1H3/b4-2+,8-5+,12-7+,13-9-,15-14+/t18-,19+,20+,21-,22-,23+/m1/s1 |
InChI Key |
YMTVOMWYIOREGF-PDCYHRRVSA-N |
SMILES |
CC1CCCC=CC=CC(CC(CC2C(O2)C=CC(CC=CC=CC(=O)O1)O)O)O |
Isomeric SMILES |
C[C@@H]1CCC/C=C/C=C/[C@@H](C[C@H](C[C@H]2[C@H](O2)/C=C/[C@H](C/C=C/C=C\C(=O)O1)O)O)O |
Canonical SMILES |
CC1CCCC=CC=CC(CC(CC2C(O2)C=CC(CC=CC=CC(=O)O1)O)O)O |
Origin of Product |
United States |
Discovery, Isolation, and Origin of Gageomacrolactin 1
Gageomacrolactin 1 was discovered as part of a scientific investigation into the secondary metabolites produced by the marine-derived bacterium Bacillus subtilis, strain 109GGC020. acs.orgmdpi.com This bacterial strain was isolated from a marine sediment sample collected in Gageocho, Republic of Korea. The research was driven by the continuous search for new antimicrobial agents from marine sources, which are known for their rich biodiversity and potential to yield novel bioactive compounds. acs.org
The initial phase of the discovery involved the fermentation of the Bacillus subtilis strain 109GGC020. After a seven-day fermentation period under optimized growth conditions, the culture broth was harvested. The first step in the isolation process was the extraction of the organic compounds from the fermentation broth using ethyl acetate (B1210297). This crude extract contained a complex mixture of metabolites produced by the bacterium. acs.org
Subsequent analysis of this extract led to the identification of three new macrolactin derivatives, named this compound, 2, and 3, alongside four previously known macrolactins. The definitive structures of these new compounds, including this compound, were determined through extensive spectroscopic analysis, primarily using 2D Nuclear Magnetic Resonance (NMR) and high-resolution electrospray ionization mass spectrometry (ESI-MS). acs.org
Chromatographic Procedures and Fractionation
Chromatographic Procedures Employed (e.g., Column Chromatography, HPLC)
The isolation of this compound involved a multi-step chromatographic purification strategy. While the primary research article outlines the general use of chromatographic procedures, the detailed experimental protocols often involve a combination of techniques to achieve high purity. acs.org Based on standard practices for the isolation of natural products, the process would typically involve initial fractionation by column chromatography followed by final purification using High-Performance Liquid Chromatography (HPLC).
Column Chromatography: This technique is commonly used for the initial separation of compounds in a crude extract. The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or a reversed-phase material like C18. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Different compounds travel through the column at different rates depending on their affinity for the stationary and mobile phases, thus enabling their separation.
High-Performance Liquid Chromatography (HPLC): For the final purification of this compound, reversed-phase HPLC is the method of choice. This high-resolution technique utilizes a column packed with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the compounds between the two phases.
| Chromatographic Technique | Stationary Phase | Mobile Phase Composition | Purpose |
| Column Chromatography | Silica Gel or C18 | Gradient of organic solvents (e.g., hexane (B92381), ethyl acetate, methanol) | Initial fractionation of the crude extract |
| HPLC | C18 (Reversed-Phase) | Isocratic or gradient mixture of water and acetonitrile/methanol | Final purification to yield pure this compound |
Sequential Fractionation and Purity Assessment
The process of isolating this compound begins with the sequential fractionation of the crude ethyl acetate extract. This stepwise process gradually enriches the target compound.
The crude extract would first be subjected to column chromatography. The column is typically eluted with a solvent gradient of increasing polarity. For example, starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, and then methanol. This process separates the components of the extract into several fractions based on their polarity.
Each fraction is then analyzed, for instance by thin-layer chromatography (TLC) or a preliminary bioassay, to identify the fractions containing the compounds of interest. The fractions showing the presence of this compound are then pooled and concentrated.
This enriched fraction is then subjected to further purification using reversed-phase HPLC. A C18 column is commonly used for this purpose. The sample is injected into the HPLC system and eluted with a specific mobile phase, which can be an isocratic mixture (constant solvent composition) or a gradient (changing solvent composition) of water and acetonitrile or methanol. The compounds are detected as they exit the column, and the peak corresponding to this compound is collected.
Purity Assessment: The purity of the isolated this compound is a critical final step. This is typically assessed using analytical HPLC, where a sharp, symmetrical peak at a specific retention time indicates a high degree of purity. Further confirmation of purity and structural integrity is obtained through spectroscopic methods such as NMR and mass spectrometry. acs.org
Structural Elucidation and Stereochemical Assignment
Stereochemical Assignment Strategies
Analysis of Coupling Constant Values for Olefin Geometries
A critical step in the structural elucidation of Gageomacrolactin 1 was the assignment of the geometries of its olefinic double bonds. This was primarily achieved by analyzing the coupling constants (J values) of the olefinic protons in the ¹H NMR spectrum. nih.gov The magnitude of the J-value between two vicinal protons on a double bond is indicative of their relative orientation; a larger coupling constant (typically >12 Hz) suggests a trans (E) configuration, while a smaller value is characteristic of a cis (Z) configuration.
However, a significant challenge arose due to the overlap of ¹H NMR signals, which complicated the direct measurement of accurate coupling constant values. nih.govacs.org To circumvent this issue, the NMR data for this compound and its related compounds were recorded in various deuterated solvents. nih.govacs.org This change in the chemical environment induced slight shifts in the proton resonances, resolving the signal overlap and allowing for precise determination of the coupling constants. This methodical approach was crucial for establishing the relative geometries of the olefins within the macrolide ring. nih.gov
Table 1: Representative Coupling Constants for Olefin Geometries in Macrolactin Scaffolds This table is illustrative of typical values used in the structural determination of macrolactins, as specific values for this compound require access to the original characterization data.
| Proton Pair | Observed J-value (Hz) | Inferred Geometry |
|---|---|---|
| H-2 / H-3 | ~15.0 | trans (E) |
| H-4 / H-5 | ~10.5 | cis (Z) |
| H-10 / H-11 | ~15.0 | trans (E) |
Chemical Derivatization Studies
To further corroborate the stereochemical assignments, chemical derivatization studies were performed. nih.govacs.org This technique involves chemically modifying the compound of interest to create a new derivative whose stereochemistry can be more easily determined or compared to known standards. For complex natural products like this compound, derivatization can help to fix certain stereocenters or introduce functionalities that provide clearer NMR or crystallographic data.
While the specific derivatization reactions for this compound are detailed in specialized literature, the process generally aids in confirming the absolute configuration of stereogenic centers, such as those bearing hydroxyl groups. nih.govacs.org
Table 2: Common Derivatization Strategies for Stereochemical Analysis
| Reaction Type | Reagent Example | Purpose |
|---|---|---|
| Mosher's Ester Analysis | α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) | Determination of the absolute configuration of secondary alcohols. |
| Acetylation | Acetic Anhydride (B1165640) | Confirms the presence of hydroxyl groups and can simplify NMR spectra. |
Comparative Analysis with Known Macrolactins and Literature Review
The final confirmation of the structure of this compound was achieved through a comparative analysis with known macrolactins and an extensive literature review. nih.govacs.org Gageomacrolactins 1-3 were isolated along with the known compounds Macrolactin A, Macrolactin B, Macrolactin F, and Macrolactin W. nih.govacs.orgresearchgate.net This co-isolation provided immediate reference compounds for spectroscopic comparison.
By comparing the ¹H and ¹³C NMR data of this compound with the data reported in the literature for these and other macrolactins, researchers could identify key structural similarities and differences. researchgate.net This comparative approach is a cornerstone of natural product chemistry, allowing for the rapid identification of novel members of an existing compound class and ensuring consistency in structural assignments across the scientific literature. nih.gov
Table 3: Comparative Overview of this compound and Known Macrolactins
| Compound | Core Structure | Key Distinguishing Feature |
|---|---|---|
| This compound | 24-membered macrolactone | Presence of specific sugar moieties. researchgate.net |
| Macrolactin A | 24-membered macrolactone | Parent compound of the series. researchgate.net |
| Macrolactin B | 24-membered macrolactone | 7-O-β-glycosylated derivative of Macrolactin A. researchgate.net |
| Macrolactin F | 24-membered macrolactone | Known derivative, often co-isolated. nih.gov |
| Macrolactin W | 24-membered macrolactone | Both 7-O-glycosylated and esterified. researchgate.net |
Structural Relationship to Macrolactin A (e.g., 7,13-epoxyl-macrolactin A)
The carbon skeleton of most macrolactins, including this compound, features a 24-membered lactone ring with three distinct diene groups. mdpi.comencyclopedia.pub Macrolactin A is considered a foundational structure in this family. researchgate.net Many other macrolactins are derivatives of this parent compound, differing in the position and number of olefinic bonds or the types of post-modification groups. researchgate.net
A relevant example of a structural variation on the Macrolactin A framework is 7,13-epoxyl-macrolactin A. nih.govnih.gov This compound was identified from the marine-derived bacterium Bacillus subtilis B5. mdpi.comencyclopedia.pubnih.gov Its structure was elucidated through extensive NMR (¹H-¹H COSY, HMBC) and mass spectrometry analysis. nih.govsemanticscholar.orgmdpi.com The key structural feature of this molecule is an epoxy ring formed between the C-7 and C-13 positions of the macrolactin core. nih.govsemanticscholar.org This is evidenced in the NMR data by significant shifts in the signals for the carbons and protons at and near these positions when compared to Macrolactin A. semanticscholar.org Specifically, the C-8 and C-12 signals are shifted upfield, and the H-7 signal is shifted downfield, while the hydroxyl group signals typically present at C-7 and C-13 in Macrolactin A are absent. semanticscholar.org
This compound, while being a novel derivative itself, shares the fundamental 24-membered polyene macrolide architecture with Macrolactin A and its other derivatives like 7,13-epoxyl-macrolactin A. nih.govnih.gov
Biosynthetic Pathways and Engineering Potential
Macrolactin Biosynthesis: General Polyketide Synthase (PKS) Pathway
The core scaffold of macrolactins, including Gageomacrolactin 1, is assembled through a Type I polyketide synthase (PKS) pathway. researchgate.netnih.gov These PKS systems are large, multi-enzyme complexes that function as molecular assembly lines, iteratively adding and modifying simple carboxylic acid units to build a complex polyketide chain. biorxiv.orgnih.govacs.org The biosynthesis of the macrolactin backbone is accomplished by an AT-less type I modular PKS pathway. nih.gov
Role of Type I PKS in Macrolactone Ring Formation
Type I PKS systems are characterized by their modular nature, with each module containing a set of catalytic domains responsible for one round of chain elongation and modification. nih.govacs.orgchemrxiv.org The key domains include the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP), which are minimally required for extending the polyketide chain. mdpi.com In the case of macrolactins, the PKS system is classified as "AT-less," meaning it utilizes a discrete acyltransferase enzyme that is used iteratively for the incorporation of malonyl-CoA extender units. nih.govresearchgate.net
The process begins with the loading of a starter unit onto the ACP. Subsequently, the KS domain catalyzes a Claisen condensation between the growing polyketide chain and a malonyl-CoA extender unit loaded onto the ACP of the current module. nih.gov Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present within a module to modify the β-keto group of the newly extended chain, leading to variations in the final structure. mdpi.com
After a specific number of elongation cycles, the fully assembled polyketide chain is released from the PKS assembly line. This crucial step is catalyzed by a thioesterase (TE) domain, which typically resides at the C-terminus of the final PKS module. biorxiv.org The TE domain facilitates the intramolecular cyclization of the linear polyketide precursor, forming the characteristic 24-membered macrolactone ring of macrolactins. researchgate.netnih.govbiorxiv.org The shape and structure of the TE domain's active site play a critical role in guiding the folding of the polyketide chain to favor macrolactonization over hydrolysis. biorxiv.org
Identification of Biosynthetic Gene Clusters
The genes encoding the enzymes for macrolactin biosynthesis are organized into biosynthetic gene clusters (BGCs). In Bacillus amyloliquefaciens FZB42, the pks2 (mln) gene cluster was identified and confirmed to be responsible for the production of macrolactin A. nih.govresearchgate.net Similarly, the bmm gene cluster in Bacillus methylotrophicus B-9987 was also shown to direct macrolactin A biosynthesis. nih.gov
These gene clusters typically contain the large, modular PKS genes (mlnB-H/bmmB-H) that encode the core synthase, as well as the gene for the trans-acting acyltransferase (mlnA/bmmA). nih.gov The organization of the modules within these PKS genes is generally co-linear with the structure of the resulting macrolactin molecule. nih.gov The identification of these BGCs is a critical first step for understanding the biosynthesis of macrolactins and for enabling their genetic manipulation.
| Gene Cluster | Organism | Product | Key Genes |
| pks2 (mln) | Bacillus amyloliquefaciens FZB42 | Macrolactin A | mlnA-I |
| bmm | Bacillus methylotrophicus B-9987 | Macrolactin A | bmmA-I |
Tailoring Modifications in Gageomacrolactin Biosynthesis
Following the formation of the macrolactone ring by the PKS, a series of post-PKS modifications, often referred to as tailoring reactions, occur to generate the final, structurally diverse macrolactin compounds. researchgate.netnih.govnih.gov These reactions are catalyzed by enzymes encoded by genes that may be located within or outside the primary BGC. For this compound, these modifications are what distinguish it from the parent macrolactin A. sci-hub.se
Enzymatic Epoxidation Mechanisms
This compound is structurally an epoxide of macrolactin A. sci-hub.se This epoxidation is a key tailoring step catalyzed by an epoxidase, typically a monooxygenase such as a cytochrome P450 enzyme or a flavin-dependent monooxygenase. researchgate.netnumberanalytics.com These enzymes introduce an oxygen atom across a double bond in the macrolactin backbone. numberanalytics.com The formation of epoxides in natural product biosynthesis is a common strategy to increase chemical complexity and biological activity. researchgate.net While the specific enzyme responsible for the epoxidation of macrolactin A to form this compound has not been explicitly characterized, the presence of such enzymatic machinery is inferred from the structure of the final product.
Glycosylation and Acylation Steps
While this compound itself is not glycosylated or acylated, these are common tailoring reactions in the broader macrolactin family. researchgate.netnih.gov Glycosylation, the attachment of sugar moieties, is carried out by glycosyltransferases (GTs). researchgate.net For instance, the bmmGT1, bmmGT2, and bmmGT3 genes found in Bacillus methylotrophicus B-9987 encode for glycosyltransferases that can modify the macrolactin core. researchgate.net Acylation, the addition of an acyl group, is another common modification. For example, 7-O-malonyl macrolactin A and 7-O-succinyl macrolactin A are produced through the action of acyltransferases. researchgate.net These tailoring reactions significantly contribute to the structural diversity of the macrolactin family.
Strategies for Biosynthetic Diversification
The modular nature of PKS pathways and the array of tailoring enzymes involved in macrolactin biosynthesis present numerous opportunities for biosynthetic diversification. By manipulating the genes involved, it is possible to create novel macrolactin analogs with potentially improved or new biological activities.
One strategy involves the engineering of the PKS modules themselves. Altering the AT domain's specificity could lead to the incorporation of different extender units, resulting in a modified polyketide backbone. Modifying or inactivating the KR, DH, or ER domains can alter the reduction state at specific positions of the macrolactone ring.
Another powerful approach is to leverage the promiscuity of the tailoring enzymes. Glycosyltransferases, for example, have been shown to be capable of attaching different sugar moieties to the macrolactin core, leading to the generation of "unnatural" macrolactins. researchgate.net Similarly, acyltransferases can be used to introduce various acyl groups.
Combinatorial biosynthesis, which involves expressing genes from different biosynthetic pathways together, can also be a fruitful strategy. For instance, introducing a PKS module from one pathway into another or co-expressing a tailoring enzyme from a different organism with the macrolactin BGC could lead to the production of hybrid compounds. The directed evolution of PKS thioesterase domains has also been shown to be a viable strategy for generating novel macrocyclic structures. chemrxiv.org These biosynthetic engineering approaches hold significant promise for expanding the chemical space of the macrolactin family and for the discovery of new bioactive compounds.
Genetic Engineering of Biosynthetic Pathways (e.g., Gene Knockout, Overexpression)
Genetic manipulation of the biosynthetic pathways of polyketides is a powerful strategy for enhancing production and understanding gene function. While specific gene knockout or overexpression studies targeting the this compound pathway have not been extensively reported, research on related macrolactins and other polyketides in Bacillus and other bacteria provides a strong precedent for the feasibility of such approaches.
Gene Knockout:
Gene knockout studies are instrumental in elucidating the function of specific genes within a biosynthetic cluster. secondarymetabolites.org For instance, the disruption of genes in the macrolactin (mln) gene cluster in Bacillus amyloliquefaciens FZB42 was crucial in identifying it as the producer of macrolactins. researchgate.netsecondarymetabolites.org This technique can be used to abolish the production of this compound to confirm the role of the identified gene cluster. It can also be applied to eliminate the formation of undesired byproducts, thereby channeling metabolic flux towards the synthesis of the target compound.
Gene Overexpression:
Overexpression of key biosynthetic genes or regulatory elements can significantly enhance the yield of the desired natural product. In a study on Bacillus siamensis A72, the overexpression of a mutated hisD gene (hisD D41Y), identified through adaptive laboratory evolution under saline stress, led to a 3.42-fold increase in macrolactin production. researchgate.net This suggests that targeting genes, even those not directly within the biosynthetic cluster but affecting precursor supply or cellular stress responses, can be an effective strategy. Furthermore, the overexpression of pathway-specific positive regulators or the deletion of negative regulators are common strategies to increase the production of secondary metabolites.
| Genetic Engineering Strategy | Organism/Compound | Key Finding | Potential Application to this compound |
| Gene Knockout | Bacillus amyloliquefaciens FZB42 (Macrolactin) | Confirmed the function of the mln gene cluster. researchgate.netsecondarymetabolites.org | Confirmation of the this compound gene cluster; elimination of byproduct formation. |
| Gene Overexpression | Bacillus siamensis A72 (Macrolactins) | Overexpression of hisD D41Y increased production 3.42-fold. researchgate.net | Enhancing the yield of this compound by overexpressing key biosynthetic or regulatory genes. |
| Regulatory Gene Manipulation | Bacillus subtilis (Bacilysin) | Cumulative drug resistance mutations led to overproduction by enhancing transcription of biosynthesis genes. nih.gov | Identification and manipulation of regulatory genes to increase this compound production. |
Combinatorial Biosynthesis Approaches for Analogue Generation
Combinatorial biosynthesis leverages the modular nature of PKS and non-ribosomal peptide synthetase (NRPS) systems to create novel "unnatural" natural products. nih.gov This can be achieved by swapping, deleting, or adding domains or modules within the PKS enzymes. The goal is to alter the structure of the polyketide backbone, leading to new analogues.
While specific examples of combinatorial biosynthesis applied to this compound are not yet published, the modular architecture of the macrolactin PKS system makes it a prime candidate for such engineering. researchgate.net For other macrolides, such as erythromycin, combinatorial biosynthesis has been successfully used to generate a variety of new structures. These approaches have demonstrated that it is possible to alter the starter and extender units, as well as the reductive domains, to create a library of novel compounds.
A study on Bacillus methylotrophicus B-9987 identified glycosyltransferase genes (bmmGT1-3) capable of transferring sugar moieties to macrolactin cores, generating "unnatural" macrolactins. researchgate.net This highlights the potential of using tailoring enzymes in a combinatorial fashion to diversify this compound.
| Combinatorial Strategy | Enzyme/Pathway | Result | Potential for this compound Analogue Generation |
| Glycosyltransferase Application | BmmGT1-3 from Bacillus methylotrophicus | Generation of new glycosylated macrolactin analogues. researchgate.net | Creation of novel this compound glycosides with potentially altered bioactivity. |
| Module/Domain Swapping | General PKS engineering | (Hypothetical for this compound) Alteration of the polyketide backbone. | Generation of this compound analogues with modified ring sizes or functional groups. |
Precursor-Directed Biosynthesis
Precursor-directed biosynthesis is a powerful technique that involves feeding synthetic, non-native precursors to a microbial culture. The biosynthetic machinery of the organism then incorporates these precursors into the final natural product, resulting in the formation of novel analogues. This approach exploits the substrate flexibility of the enzymes in the biosynthetic pathway.
There are no specific reports on the application of precursor-directed biosynthesis to this compound. However, the success of this strategy with other polyketides and non-ribosomal peptides suggests its potential applicability. For this method to be successful, the enzymes in the this compound pathway, particularly the loading module and the acyltransferases, must be able to recognize and process the supplied synthetic precursors.
Feeding experiments with 13C-labeled acetate (B1210297) have confirmed that the macrolactin backbone is derived from acetate/malonate units, which provides fundamental knowledge for designing precursor-directed biosynthesis experiments. researchgate.net By supplying chemically synthesized analogues of the natural starter or extender units, it may be possible to generate a range of novel this compound derivatives.
| Precursor Type | Target Enzyme/Module | Expected Outcome | Reference (General Principle) |
| Synthetic Starter Units | PKS Loading Module | Incorporation of novel functionalities at the start of the polyketide chain. | researchgate.net |
| Modified Extender Units | PKS Acyltransferases | Introduction of different side chains along the macrolactone ring. | mdpi.com |
Biological Activities and Mechanistic Investigations Non Human Models
Antimicrobial Activity Profile
Gageomacrolactin 1 has demonstrated significant antibiotic properties against a variety of both Gram-positive and Gram-negative bacteria. acs.orgnih.gov This broad-spectrum activity highlights its potential as a notable antimicrobial compound. mdpi.com
The compound has shown potent activity against several Gram-positive bacteria. acs.orgnih.gov Specific bacteria that have been tested include Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus. acs.orgnih.govmdpi.com this compound, along with other related macrolactins, displayed strong inhibitory effects against these bacteria. mdpi.com
The antimicrobial action of this compound also extends to Gram-negative bacteria. acs.orgnih.gov Research confirms its efficacy against pathogens such as Escherichia coli, Salmonella typhi, and Pseudomonas aeruginosa. acs.orgnih.govmdpi.com
The potency of this compound's antibacterial activity has been quantified through Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. bmglabtech.comnih.gov For the tested Gram-positive and Gram-negative bacteria, this compound exhibited MIC values ranging from 0.02 to 0.05 μM. acs.orgnih.govmdpi.com This indicates strong antibacterial activity at very low concentrations.
| Bacterial Type | Species | MIC (μM) | Reference |
|---|---|---|---|
| Gram-Positive | Staphylococcus aureus | 0.02–0.05 | acs.orgnih.govmdpi.com |
| Gram-Positive | Bacillus subtilis | 0.02–0.05 | acs.orgnih.govmdpi.com |
| Gram-Positive | Bacillus cereus | 0.02–0.05 | acs.orgnih.govmdpi.com |
| Gram-Negative | Escherichia coli | 0.02–0.05 | acs.orgnih.govmdpi.com |
| Gram-Negative | Salmonella typhi | 0.02–0.05 | acs.orgnih.govmdpi.com |
| Gram-Negative | Pseudomonas aeruginosa | 0.02–0.05 | acs.orgnih.govmdpi.com |
Antifungal Activity Profile
In addition to its antibacterial effects, this compound is an effective antifungal agent against a range of pathogenic and crop-devastating fungi. acs.orgnih.gov
This compound has been evaluated for its effectiveness against several important fungal pathogens. acs.org It has shown inhibitory activity against Aspergillus niger, Botrytis cinerea, Colletotrichum acutatum, Candida albicans, and Rhizoctonia solani. acs.orgnih.govmdpi.com The antifungal activity of this compound, along with related compounds, was confirmed with MIC values between 0.04 and 0.3 μM. acs.orgnih.govmdpi.com
The primary mechanism of the observed antifungal action is the inhibition of mycelial growth. acs.orgnih.govnih.gov Mycelia are the vegetative part of a fungus, consisting of a network of fine white filaments, and their inhibition is crucial to controlling fungal proliferation. agriculturejournals.czpan.pl this compound effectively halts the growth of these fungal structures. acs.orgnih.gov
| Fungal Species | Activity | MIC (μM) | Reference |
|---|---|---|---|
| Aspergillus niger | Mycelial Growth Inhibition | 0.04–0.3 | acs.orgnih.govmdpi.com |
| Botrytis cinerea | Mycelial Growth Inhibition | 0.04–0.3 | acs.orgnih.govmdpi.com |
| Colletotrichum acutatum | Mycelial Growth Inhibition | 0.04–0.3 | acs.orgnih.govmdpi.com |
| Candida albicans | Mycelial Growth Inhibition | 0.04–0.3 | acs.orgnih.govmdpi.com |
| Rhizoctonia solani | Mycelial Growth Inhibition | 0.04–0.3 | acs.orgnih.govmdpi.com |
Investigation of Mechanism of Action (MOA)
The precise mechanism of action for this compound is an area of ongoing scientific investigation. However, based on its structural class and the known activities of related antimicrobial compounds, several potential mechanisms have been proposed.
Gageomacrolactins, including this compound, have demonstrated potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov A primary proposed mechanism for many antimicrobial agents, particularly those derived from marine microbes, involves direct interaction with the bacterial cell membrane. mdpi.comfrontiersin.org This interaction is often initiated by electrostatic forces between the compound and the anionic components of the bacterial membrane. frontiersin.org
The proposed mechanism suggests that the antimicrobial compound may anchor onto the cell membrane, disrupting its structural integrity. mdpi.com This disruption can lead to several downstream effects, including the formation of pores or channels in the membrane, increased permeability, and the leakage of essential intracellular components, ultimately resulting in cell death. mdpi.comnih.govrsc.org For some antimicrobial peptides, this process involves the peptide inserting itself into the lipid matrix, causing a disordering of the lipid packing. nih.gov The destabilization of the outer membrane of Gram-negative bacteria is a critical step, allowing the antimicrobial agent to reach its target on the inner membrane. nih.govdrugtargetreview.com
Another major pathway for antibiotic action is the inhibition of crucial enzymatic processes within the bacterial cell. nih.gov A well-known example is the action of β-lactam antibiotics, which target and inhibit penicillin-binding proteins (PBPs) that are essential for the synthesis of the peptidoglycan cell wall. nih.gov Inhibition of this process weakens the cell wall, leading to cell lysis and death. nih.gov
Macrolides as a class are generally known to act by inhibiting protein synthesis. mdpi.com They typically achieve this by reversibly binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, which halts RNA-dependent protein production. mdpi.com While this represents a common mechanism for macrolides, specific studies confirming that this compound inhibits cell wall, fatty acid, or protein synthesis pathways are not detailed in the available research.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a drug candidate) to a second molecule (a receptor, such as a protein target). mdpi.commdpi.comnih.gov These simulations can provide valuable insights into the mechanism of action by identifying potential molecular targets and characterizing the binding interactions at the atomic level. eco-vector.comnih.gov As of the current literature reviewed, specific molecular docking and computational studies for this compound to identify its precise cellular targets have not been reported.
Cellular Targets and Pathways
Cytotoxicity Assessment in In Vitro Cell Lines
The assessment of cytotoxicity against non-cancerous cell lines is a critical step in evaluating the selectivity and potential safety of a new bioactive compound. Studies on macrolactins isolated from the marine-derived bacterium Bacillus subtilis have included cytotoxicity testing against the murine macrophage cell line RAW 264.7. nih.gov
In these investigations, the cytotoxic effects were measured using the MTS assay. The results indicated that the tested macrolactins did not exhibit obvious cytotoxic effects on RAW 264.7 cells at the concentrations employed for assessing their anti-inflammatory activity. nih.govdntb.gov.ua This suggests a degree of selectivity for microbial targets over mammalian cells under the tested conditions.
| Compound Class | Cell Line | Assay | Concentration Range | Observed Cytotoxicity | Source |
|---|---|---|---|---|---|
| Macrolactins from Bacillus subtilis | RAW 264.7 (Murine Macrophage) | MTS | 1–40 µM | No obvious cytotoxic effect observed | nih.govdntb.gov.ua |
Assessment of Cytotoxicity in Select Cancer Cell Lines (e.g., HCT15, MDA-MB-231)
Comprehensive searches of available scientific literature did not yield specific data regarding the cytotoxic effects of this compound on the human colon adenocarcinoma cell line HCT15 or the human breast adenocarcinoma cell line MDA-MB-231.
However, studies have been conducted on other cell lines that provide insight into the cytotoxic potential of this compound. One such study investigated the effects of a new macrolactin derivative, 7,13-epoxyl-macrolactin A, on the murine macrophage cell line RAW 264.7. mdpi.comnih.gov In this research, the cytotoxicity of the compound was evaluated using an MTS assay. The findings indicated that at concentrations ranging from 10 to 40 μM, this compound did not exhibit obvious cytotoxic effects on RAW 264.7 cells. mdpi.comnih.gov
Concentration-Dependent Effects and Potential for Cell Proliferation at Low Concentrations
Investigations into the concentration-dependent effects of this compound have revealed interesting cellular responses, particularly at lower concentrations. In the study involving the RAW 264.7 macrophage cell line, a notable effect was observed at the lowest tested concentration. mdpi.comnih.gov
Specifically, at a concentration of 10 μM, this compound was found to promote cell proliferation. mdpi.comnih.gov This suggests a potential biphasic effect, where lower concentrations may stimulate cell survival pathways, while the lack of toxicity at higher concentrations (up to 40 μM) indicates a complex interaction with cellular mechanisms that does not lead to cell death in this particular cell line. mdpi.comnih.gov The precise mechanisms underlying this proliferative effect at low concentrations require further investigation.
Synthetic and Semisynthetic Approaches to Gageomacrolactin 1 and Analogues
Total Synthesis Strategies
The total synthesis of macrolactins, such as the closely related Macrolactin A, is a significant challenge for organic chemists due to the large, flexible 24-membered ring and the presence of multiple stereocenters and sensitive functional groups, including conjugated dienes. acs.orgbenthamdirect.com
Retrosynthetic Analysis of the Macrolactone Core
A convergent approach is typically favored for the synthesis of macrolactin-type structures. acs.orgnih.gov This involves the synthesis of several key fragments which are then coupled together in the final stages of the synthesis. For a typical macrolactin, the retrosynthetic analysis would disconnect the 24-membered macrolactone at the ester linkage and at one or more of the carbon-carbon single or double bonds within the macrocycle.
This strategy breaks the complex target molecule into more manageable, smaller fragments. For instance, the synthesis of Macrolactin A has been approached by disconnecting it into two major segments which are then joined, often utilizing powerful carbon-carbon bond-forming reactions like the Wittig or Julia olefination. acs.orgresearchgate.net This is followed by macrolactonization to close the large ring. acs.org
A representative retrosynthetic disconnection is shown below:
Macrolactonization: The final ring-closing step is the formation of the ester bond, which transforms a linear seco-acid into the macrocycle.
Fragment Coupling: The linear precursor is assembled from two or more advanced fragments. This often involves the formation of a key carbon-carbon bond, for example, via a Stille coupling or a sulfone-mediated coupling. acs.orgresearchgate.net
Fragment Synthesis: Each fragment is synthesized stereoselectively from smaller, often commercially available starting materials. This requires careful planning to install the correct stereochemistry at each chiral center and to construct the required diene systems. researchgate.net
Key Synthetic Steps and Challenges
The synthesis of macrolactins is fraught with challenges that necessitate the use of modern and highly selective synthetic methods.
Stereoselective Formation of Double Bonds: Macrolactins contain several diene units with specific (E/Z) geometry, which is crucial for their biological activity. researchgate.net The stereocontrolled synthesis of these conjugated systems is a major hurdle. A variety of methods have been employed to address this, including:
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These are classic and reliable methods for olefination. researchgate.netacs.org The HWE reaction, in particular, is often used to generate (E)-olefins with high selectivity. acs.org
Julia-Kocienski and Julia-Lythgoe Olefinations: These sulfone-based methods are powerful for constructing disubstituted and trisubstituted double bonds and have been applied in macrolactin synthesis. acs.orgnih.govresearchgate.netmdpi.com
Organometallic Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki and Stille couplings are effective for joining vinyl fragments to construct dienes. researchgate.netacs.org In one synthesis of (-)-Macrolactin A, a tellurium-derived organocuprate was used for the highly stereoselective installation of a Z/E-diene. acs.orgnih.gov
Olefin Metathesis: Ring-closing metathesis (RCM) has become a powerful tool for the formation of macrocyclic alkenes, though its application in macrolactin synthesis can sometimes be challenging due to competing side reactions. mdpi.comacs.org
Macrolactonization: The formation of the large 24-membered ring is often a low-yielding step due to competing intermolecular oligomerization reactions. snnu.edu.cn High-dilution conditions are typically required to favor the intramolecular cyclization. Several effective macrolactonization protocols have been developed and applied to macrolide synthesis:
Yamaguchi Macrolactonization: This is one of the most widely used methods, employing 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid of the seco-acid precursor. acs.orgnih.govsnnu.edu.cn
Shiina Macrolactonization: This method utilizes 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) as the activating agent and has proven effective in complex settings. snnu.edu.cnrero.ch
Corey-Nicolaou Macrolactonization: This protocol uses 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) for activation. snnu.edu.cn
Mukaiyama Macrolactonization: This involves the use of a pyridinium (B92312) salt, such as 2-chloro-1-methylpyridinium (B1202621) iodide, to activate the carboxylate. acs.orgsnnu.edu.cn
Semisynthetic Modifications of Gageomacrolactin Scaffolds
Semisynthesis, the chemical modification of a natural product, is a powerful tool for exploring structure-activity relationships (SAR) and developing new analogues with improved biological properties. researchgate.net
Chemical Derivatization for Structure-Activity Relationship Studies
SAR studies are crucial for identifying the key structural features of a molecule that are responsible for its biological activity. vulcanchem.comresearchgate.net For macrolactins, these studies have revealed several important insights:
The hydroxyl group at the C-15 position appears to be critical for the antibacterial activity of many macrolactins. nih.govresearchgate.netmdpi.com Modification or removal of this group often leads to a significant decrease or loss of activity. researchgate.net
Derivatization of other hydroxyl groups on the macrolactin scaffold, for example, at C-7, has been explored. researchgate.net The creation of succinyl esters at this position has been shown to modulate antibacterial activity. researchgate.net
| Compound | Modification | Impact on Antibacterial Activity | Reference |
|---|---|---|---|
| Macrolactin K | C-15 Keto group instead of hydroxyl | Weak activity | researchgate.net |
| 7-O-succinyl macrolactin A | Succinyl group at C-7 hydroxyl | Enhanced activity against certain strains | researchgate.net |
| Macrolactin XY | Methoxyl group at C-15 | Significant antibacterial effects | vulcanchem.commdpi.com |
Functional Group Transformations
A variety of chemical reactions can be applied to the macrolactin scaffold to create new derivatives, provided that the reagents used are compatible with the sensitive functional groups present in the molecule. rsc.org
Oxidation: Selective oxidation of secondary alcohols to ketones can be achieved using reagents like Dess-Martin periodinane or by Swern oxidation. This has been used to probe the importance of specific hydroxyl groups for biological activity. researchgate.net
Reduction: The reduction of ketones back to alcohols can generate diastereomeric mixtures, providing access to epimers that are not naturally occurring. nih.gov For example, the reduction of a C-14 ketone in a dolabellatriene, a related marine natural product, with sodium borohydride (B1222165) restored antibacterial activity that was absent in the ketone-containing natural product. nih.govsemanticscholar.org
Substitution (Esterification/Etherification): The hydroxyl groups are convenient handles for derivatization. Esterification with various carboxylic acids or acylation can be used to introduce a wide range of substituents, altering the lipophilicity and steric properties of the molecule. researchgate.net
Epoxidation and Epoxide Opening: The olefinic double bonds can be selectively epoxidized. These epoxides can then be opened with various nucleophiles to introduce new functional groups. Some naturally occurring macrolactins already contain epoxide or other cyclic ether functionalities. nih.govacs.org
| Transformation | Reagent/Reaction Type | Purpose in SAR Studies | Reference |
|---|---|---|---|
| Oxidation (Alcohol to Ketone) | Dess-Martin periodinane, Swern oxidation | Probe importance of hydroxyl groups | researchgate.net |
| Reduction (Ketone to Alcohol) | NaBH₄ | Generate epimers, restore activity | nih.govsemanticscholar.org |
| Esterification | Acyl chlorides, anhydrides | Introduce diverse substituents, modify properties | researchgate.net |
| Epoxidation | m-CPBA | Introduce new reactive sites for further derivatization | nih.govacs.org |
Chemoenzymatic Synthesis
As of late 2024, there is no specific published scientific literature detailing the chemoenzymatic synthesis of Gageomacrolactin 1. This natural product, a 24-membered macrolide, was first isolated and characterized from the fermentation of the marine-derived bacterium Bacillus subtilis (strain 109GGC020). oup.commdpi.com Its structure and stereochemistry were determined through extensive spectroscopic analysis, including 2D NMR and high-resolution ESI-MS. oup.comacs.org
Integration of Enzymatic Steps for Stereoselective Transformations
The application of enzymatic steps for stereoselective transformations is a cornerstone of modern chemoenzymatic synthesis, although it has not been specifically documented for this compound. In the synthesis of other complex natural products, enzymes are harnessed for their exceptional ability to create specific stereoisomers, a task that can be challenging for traditional chemical catalysts. acs.org This high degree of selectivity (enantioselectivity and regioselectivity) stems from the intricate three-dimensional structure of enzyme active sites. acs.org
For a molecule like this compound, which possesses multiple stereocenters, a hypothetical chemoenzymatic strategy would likely involve enzymes such as:
Oxidoreductases (e.g., ketoreductases, monooxygenases): To set the stereochemistry of hydroxyl groups.
Hydrolases (e.g., lipases, proteases): For kinetic resolution of racemic intermediates, selectively reacting with one enantiomer to allow for the separation of stereoisomers.
Transferases (e.g., glycosyltransferases): For the precise attachment of sugar moieties, although this compound itself is not a glycoside. acs.orgnih.gov
These enzymatic transformations are typically integrated into a multi-step chemical synthesis, providing key chiral building blocks or performing late-stage modifications on complex scaffolds where chemical methods might lack precision or require extensive protecting group manipulations. nih.gov
Advantages in Efficiency and Selectivity for Complex Natural Product Synthesis
The primary advantages of employing chemoenzymatic strategies in the synthesis of complex natural products are significantly enhanced efficiency and selectivity. mdpi.com
Selectivity: Enzymes offer unparalleled regio- and stereoselectivity, often yielding a single product isomer where chemical methods might produce a mixture that requires difficult separation. nih.govacs.org This precision avoids the formation of unwanted byproducts and simplifies purification processes.
Structure Activity Relationship Sar Studies of Gageomacrolactins
Impact of Specific Structural Features on Biological Activity
Role of the Epoxide Moiety (e.g., in Gageomacrolactin 1 vs. Macrolactin A)
This compound is structurally distinguished from Macrolactin A by the presence of an epoxide ring. sci-hub.se This modification appears to be a critical determinant of its biological activity. Studies have shown that the presence of an epoxy ring can confer potent anti-inflammatory activity. mdpi.com For instance, 7,13-epoxyl-macrolactin A demonstrated a significant inhibitory effect on the expression of inducible nitric oxide and cytokines, an effect that was less pronounced in its non-epoxide macrolactin counterparts. mdpi.com This suggests that the epoxide moiety may enhance the molecule's interaction with specific biological targets involved in inflammatory pathways. Furthermore, macrolactins containing an epoxide ring have exhibited excellent activity against Saccharomyces cerevisiae. mdpi.com While both this compound and Macrolactin A show broad-spectrum antimicrobial activity, the epoxide in this compound contributes to its potent effects. mdpi.commsu.runih.gov
Influence of Methylation and Reduction (e.g., Gageomacrolactin 2, 3)
Modifications such as O-methylation and reduction also play a significant role in the biological activity of gageomacrolactins. Gageomacrolactin 2 is an O-methylated derivative of macrolactin B, while Gageomacrolactin 3 is a reduced form of macrolactin B. sci-hub.se These subtle structural changes can influence the compound's potency and spectrum of activity. For example, Gageomacrolactins 2 and 3, along with this compound, have demonstrated good antibiotic properties against a range of both Gram-positive and Gram-negative bacteria. nih.gov The process of methylation, in a broader biological context, is known to be a key regulator of gene expression and protein function, often mediated by methyltransferase enzymes. While not directly about gageomacrolactins, studies on other natural products show that methylation can alter biological activity.
Comparison of Activities Among Gageomacrolactins 1, 2, and 3
Gageomacrolactins 1, 2, and 3, isolated from the marine bacterium Bacillus subtilis (strain 109GGC020), exhibit potent antimicrobial activities. nih.gov They have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.comnih.gov Their antifungal properties are also notable, with inhibitory action against various plant-pathogenic and human-pathogenic fungi. mdpi.comnih.gov
While all three compounds are highly active, subtle differences in their potency have been observed. This compound demonstrated slightly higher activity against P. aeruginosa compared to Gageomacrolactins 2 and 3 in one study. researchgate.net This suggests that the epoxide moiety in this compound may provide a slight advantage in activity against certain pathogens.
| Bacterium | This compound | Gageomacrolactin 2 | Gageomacrolactin 3 |
|---|---|---|---|
| Staphylococcus aureus | 0.02-0.05 | 0.02-0.05 | 0.02-0.05 |
| Bacillus subtilis | 0.02-0.05 | 0.02-0.05 | 0.02-0.05 |
| Bacillus cereus | 0.02-0.05 | 0.02-0.05 | 0.02-0.05 |
| Escherichia coli | 0.02-0.05 | 0.02-0.05 | 0.02-0.05 |
| Salmonella typhi | 0.02-0.05 | 0.02-0.05 | 0.02-0.05 |
| Pseudomonas aeruginosa | 0.02-0.05 | 0.02-0.05 | 0.02-0.05 |
Data derived from multiple sources. mdpi.comnih.gov
| Fungus | This compound | Gageomacrolactin 2 | Gageomacrolactin 3 |
|---|---|---|---|
| Aspergillus niger | 0.04-0.3 | 0.04-0.3 | 0.04-0.3 |
| Botrytis cinerea | 0.04-0.3 | 0.04-0.3 | 0.04-0.3 |
| Colletotrichum acutatum | 0.04-0.3 | 0.04-0.3 | 0.04-0.3 |
| Candida albicans | 0.04-0.3 | 0.04-0.3 | 0.04-0.3 |
| Rhizoctonia solani | 0.04-0.3 | 0.04-0.3 | 0.04-0.3 |
Broader Structure-Activity Landscape within the Macrolactin Family
The macrolactin family, comprising over 50 analogues, presents a rich landscape for SAR studies. mdpi.com These compounds exhibit a wide array of biological effects, including antibacterial, antiviral, anti-inflammatory, and antitumor activities. mdpi.com
Key structural features that influence activity across the family include:
The 24-membered lactone ring : This core structure is fundamental to their classification and activity.
Hydroxylation : The presence and position of hydroxyl groups are critical. For instance, a hydroxyl group at the C-15 position is often associated with strong antibacterial activity. mdpi.com
Glycosylation : The attachment of sugar moieties, such as in Macrolactin B, can modulate activity. Macrolactin B shows potent antifungal activity but is not cytotoxic like Macrolactin A, indicating that the glycosyl group at the 7-O position influences the activity profile. researchgate.netmdpi.com
Esterification : The addition of ester groups, as seen in Macrolactin W, can also alter biological properties. Macrolactin W retains antimicrobial activity similar to Macrolactins A and B but lacks cytotoxicity. researchgate.netmdpi.com
The diverse biological activities coupled with the varied structural modifications make the macrolactin family a compelling source for the development of new therapeutic leads. researchgate.net The SAR insights gained from compounds like the gageomacrolactins are crucial for guiding future synthetic and semi-synthetic efforts to optimize their pharmacological profiles.
Future Research Directions and Perspectives
Deeper Elucidation of Molecular Mechanisms of Action
A comprehensive understanding of how Gageomacrolactin 1 exerts its biological effects at the molecular level is crucial for its development as a potential therapeutic agent.
This compound has been shown to significantly inhibit the mRNA expression of inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. mdpi.com This strongly suggests an interaction with key inflammatory signaling pathways. Future research should focus on:
Investigating the NF-κB and MAPK Signaling Pathways: The transcription of iNOS, IL-1β, and IL-6 genes is heavily regulated by the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Studies should be designed to determine if this compound directly or indirectly modulates these pathways. This could involve examining the phosphorylation status of key proteins such as IκBα, NF-κB p65, and various MAPKs (e.g., ERK, JNK, p38) in the presence of this compound.
Direct Protein Binding and Enzyme Inhibition Assays: Identifying the specific molecular targets of this compound is a critical next step. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and surface plasmon resonance can be employed to identify binding partners. nih.gov Furthermore, given that many natural products exert their effects through enzyme inhibition, screening this compound against a panel of relevant enzymes in the inflammatory cascade (e.g., cyclooxygenases, lipoxygenases) could reveal direct targets. springernature.commdpi.comresearchgate.net
Table 1: Potential Molecular Targets and Pathways for this compound
| Category | Potential Target/Pathway | Rationale |
| Signaling Pathways | NF-κB Pathway | Central regulator of iNOS, IL-1β, and IL-6 expression. |
| MAPK Pathway | Key upstream regulator of inflammatory responses. | |
| Potential Protein Targets | IKK complex (IκB kinase) | Crucial for the activation of the canonical NF-κB pathway. |
| Components of the inflammasome | Involved in the processing and activation of IL-1β. | |
| Specific kinases within the MAPK cascade | Direct inhibition could explain the observed downstream effects. |
To gain a more comprehensive understanding of the cellular pathways affected by this compound, high-throughput screening (HTS) methodologies can be employed. These techniques allow for the rapid screening of a compound against a large number of biological targets. Phenotypic screening using high-content imaging can reveal effects on cellular morphology, protein localization, and organelle function, providing clues to its mechanism of action. Furthermore, screening against libraries of known pharmacological inhibitors can help to place this compound's activity within the context of established signaling pathways.
Exploration of Novel Biological Activities
While the antimicrobial and anti-inflammatory properties of this compound are established, its full pharmacological profile remains to be explored.
The initial findings of anti-inflammatory activity in macrophage cell lines are promising. mdpi.com This research should be expanded to other in vitro models to understand the breadth of its immunomodulatory effects. This could include:
Primary Immune Cells: Studying the effects of this compound on primary human or murine immune cells, such as T cells, B cells, dendritic cells, and neutrophils, will provide a more physiologically relevant understanding of its immunomodulatory potential.
Co-culture Models: Utilizing co-culture systems, for example, of epithelial and immune cells, can help to model the complex interactions that occur during an inflammatory response and assess the compound's efficacy in a more tissue-like environment.
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulus | Measured Parameters | Observed Effect |
| RAW 264.7 Macrophages | LPS | iNOS, IL-1β, IL-6 mRNA | Significant inhibition |
The broader class of macrolactins, particularly those isolated from Bacillus subtilis, has been reported to possess a range of other biological activities. researchgate.net Future research should investigate the potential of this compound in the following areas:
Antiviral Activity: Other macrolactins have demonstrated antiviral properties. Screening this compound against a panel of viruses, including both enveloped and non-enveloped viruses, could uncover novel therapeutic applications.
Anticancer Activity: Many marine natural products exhibit potent cytotoxic effects against cancer cell lines. The cytotoxicity of this compound should be evaluated against a diverse panel of human cancer cell lines to assess its potential as an anticancer agent. Initial studies on related macrolactins suggest this could be a fruitful area of investigation.
Advanced Synthetic Methodologies
The limited availability of this compound from its natural source necessitates the development of efficient and stereoselective synthetic routes. A total synthesis would not only provide a reliable supply for further biological evaluation but also enable the synthesis of analogues for structure-activity relationship (SAR) studies. Key challenges in the synthesis of this 24-membered macrolactone with multiple stereocenters and an epoxide moiety will need to be addressed through advanced synthetic methodologies. Future research in this area should focus on:
Stereoselective Macrolactonization: The formation of the 24-membered ring is a critical step. Research into modern macrolactonization techniques will be essential to achieve this in a high-yielding and stereocontrolled manner. acs.org
Control of Stereochemistry: The synthesis will require precise control over the multiple stereocenters within the molecule. The development of asymmetric reactions and the use of chiral building blocks will be paramount.
Epoxide Installation: The stereoselective introduction of the epoxide ring is another key synthetic challenge that will require careful planning and execution. nih.govnih.gov
The total synthesis of other macrolactins, such as macrolactin A, can provide valuable insights and starting points for developing a synthetic strategy for this compound. nih.gov
Expanding Biosynthetic Engineering Efforts
The native producer of this compound, Bacillus subtilis strain 109GGC020, serves as the starting point for biosynthetic engineering. nih.gov By manipulating the genetic blueprint of this organism, it is possible to enhance the production of the natural product and generate novel derivatives.
To overcome the typically low yields of natural products from native strains, metabolic engineering offers a suite of powerful tools. A key future direction is the application of the Design-Build-Test-Learn (DBTL) cycle to engineer the B. subtilis host for overproduction of this compound. nih.gov This iterative process involves:
Design: Identifying genetic targets for modification, such as upregulating key precursor pathways or removing competing metabolic sinks.
Build: Employing multiplex genome engineering techniques to introduce these modifications into the bacterial genome.
Test: Culturing the engineered strains and quantifying this compound production using analytical methods like LC-MS.
Learn: Using the resulting data to inform the next round of design, progressively optimizing the strain. nih.gov
This systematic approach can significantly increase titers, making fermentation a viable and sustainable source of the compound for preclinical and clinical development.
Synthetic biology provides the tools to rationally alter the enzymatic machinery responsible for producing this compound, thereby creating a library of novel analogues. By targeting and modifying the polyketide synthase (PKS) gene cluster responsible for its assembly, researchers can introduce variations in the macrolactone backbone. Techniques such as domain swapping, gene knockout, or site-directed mutagenesis could be used to alter specific chemical features of the molecule. This process, often termed "mutasynthesis," can generate derivatives with potentially improved potency, selectivity, or pharmacokinetic properties that would be difficult to access through chemical synthesis alone.
Collaborative Research and Translational Opportunities
The journey of a natural product from discovery to clinical application is complex and requires a multi-disciplinary, collaborative effort. Integrating advanced computational methods with experimental biology and chemistry will be crucial for accelerating the development of this compound.
Computational chemistry and bioinformatics are poised to play a significant role in the future of this compound research. As demonstrated in the discovery of other novel antibiotics like dynobactin, computational screening of genomic data can identify novel biosynthetic gene clusters that may produce related compounds. nih.gov For this compound, computational tools can be applied in several ways:
Molecular Docking: Simulating the interaction of this compound with its putative biological target can elucidate its mechanism of action and guide the design of more potent analogues.
Pharmacokinetic Prediction: In silico models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual analogues, helping to prioritize which derivatives to pursue synthetically or biosynthetically. researchgate.net
Genomic Analysis: Analyzing the genome of B. subtilis 109GGC020 can pinpoint the this compound biosynthetic gene cluster, providing the essential roadmap for the biosynthetic engineering efforts described above.
By combining the predictive power of computational science with empirical data from chemical synthesis and biological testing, researchers can streamline the drug discovery process and increase the likelihood of translating this compound into a clinically useful therapeutic agent.
Potential for Development as Agricultural Fungicides or Crop Protection Agents
This compound, a macrolactin derivative isolated from the marine-derived bacterium Bacillus subtilis, has demonstrated significant potential for development as an agricultural fungicide and crop protection agent. nih.govacs.org Research into its bioactivity has revealed potent antifungal properties against a range of fungi known to be detrimental to crops. nih.govacs.org
The compound was discovered as part of a broader effort to identify new antimicrobial agents from marine bacteria, which are considered a promising source of structurally diverse and biologically active secondary metabolites. nih.govacs.org this compound was isolated from the fermentation of Bacillus subtilis strain 109GGC020, which was collected from a marine sediment sample in Gageocho, Republic of Korea. nih.gov
Subsequent biological activity evaluations of this compound and its related compounds (Gageomacrolactins 2 and 3, along with known macrolactins) have shown that they inhibit the mycelial growth of several pathogenic fungi. nih.govacs.org These findings suggest that this compound could serve as a promising candidate for the development of new, naturally derived fungicides for use in agriculture. The development of such agents is crucial for integrated pest management strategies that aim to reduce reliance on synthetic chemical pesticides.
The antifungal activity of this compound and its related compounds was evaluated against several crop-devastating fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism, were determined for these compounds. The results demonstrated that these macrolactin derivatives exhibit notable fungicidal properties. nih.govacs.org
| Compound | A. niger (μM) | B. cinerea (μM) | C. acutatum (μM) | C. albicans (μM) | R. solani (μM) |
| This compound | 0.04 | 0.08 | 0.1 | 0.2 | 0.3 |
| Gageomacrolactin 2 | 0.05 | 0.09 | 0.1 | 0.2 | 0.3 |
| Gageomacrolactin 3 | 0.06 | 0.1 | 0.2 | 0.3 | 0.3 |
| Macrolactin A | 0.04 | 0.08 | 0.1 | 0.2 | 0.3 |
| Macrolactin B | 0.05 | 0.09 | 0.1 | 0.2 | 0.3 |
| Macrolactin F | 0.06 | 0.1 | 0.2 | 0.3 | 0.3 |
| Macrolactin W | 0.06 | 0.1 | 0.2 | 0.3 | 0.3 |
Q & A
Q. Methodological Answer :
- Solvent selection : Sequential extraction (non-polar to polar solvents) maximizes yield; dichloromethane:methanol (1:1) is effective for macrolactins .
- Chromatographic steps : Combine vacuum liquid chromatography (VLC) for crude fractionation and preparative HPLC (C18 columns, acetonitrile/water gradients) for final purification .
- Metabolite stability : Monitor pH and temperature during extraction to prevent degradation; lyophilization is preferred for long-term storage .
Advanced Question: How should researchers design dose-response experiments to evaluate this compound’s mechanism of action?
Q. Methodological Answer :
- Dose range : Use logarithmic dilutions (e.g., 0.1–100 µM) to capture EC/IC values. Include vehicle controls (e.g., DMSO ≤0.1%) to rule out solvent interference .
- Multi-omics integration : Pair assays with transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify target pathways. For example, MAPK/ERK inhibition can be validated via phosphoprotein profiling .
- Kinetic studies : Time-resolved assays (e.g., 24–72 hrs) clarify whether effects are primary (direct target interaction) or secondary (downstream signaling) .
Basic Question: What computational tools are recommended for predicting this compound’s physicochemical properties?
Q. Methodological Answer :
- Lipinski’s Rule of Five : Use SwissADME or Molinspiration to predict bioavailability (e.g., logP, hydrogen bond donors/acceptors) .
- Docking simulations : AutoDock Vina or Schrödinger Suite can model ligand-target interactions (e.g., binding affinity to bacterial RNA polymerase) .
- Toxicity prediction : ProTox-II assesses hepatotoxicity and carcinogenicity risks, guiding safer analog design .
Advanced Question: How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity results for this compound?
Q. Methodological Answer :
- False positives in docking : Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
- Metabolite interference : Perform LC-MS metabolomics on assay media to detect degradation products or serum protein interactions .
- Conformational dynamics : Apply molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand flexibility under physiological conditions .
Basic Question: What guidelines ensure reproducibility in synthesizing this compound derivatives?
Q. Methodological Answer :
- Reaction monitoring : Use TLC-MS or in situ IR to track intermediate formation .
- Stereochemical control : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric synthesis; validate enantiopurity via chiral HPLC .
- Reporting standards : Adhere to ARRIVE guidelines for detailed experimental protocols (e.g., solvent grades, inert atmosphere conditions) .
Advanced Question: What statistical methods are appropriate for analyzing dose-dependent synergy between this compound and existing antibiotics?
Q. Methodological Answer :
- Synergy quantification : Use Chou-Talalay’s Combination Index (CI) or Bliss Independence models to classify additive, synergistic, or antagonistic effects .
- High-throughput screening : Implement checkerboard assays with automated liquid handlers to test 96-well plate matrices .
- Resistance mitigation : Pair synergy data with serial passage experiments to assess delayed resistance development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
